
1-(2-Aminonaphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . It is characterized by the presence of an amino group attached to a naphthalene ring, which is further connected to an ethanone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminonaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of 2-naphthylamine with acetyl chloride in the presence of a base . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include naphthoquinones, alcohol derivatives, and substituted naphthalenes .
Aplicaciones Científicas De Investigación
1-(2-Aminonaphthalen-1-yl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Aminonaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparación Con Compuestos Similares
1-(1-Aminonaphthalen-2-yl)ethanone: Similar in structure but with the amino group at a different position.
1-(6-Aminonaphthalen-2-yl)ethanone: Another isomer with the amino group at the 6-position.
Uniqueness: 1-(2-Aminonaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This distinct structure imparts unique chemical and biological properties, making it valuable in various applications .
Propiedades
IUPAC Name |
1-(2-aminonaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAUHVDRXICVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
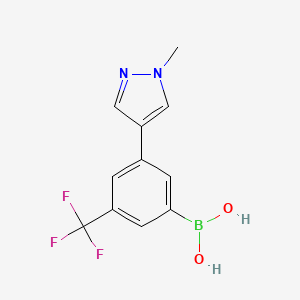

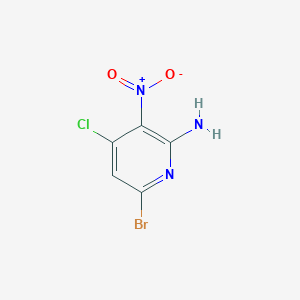
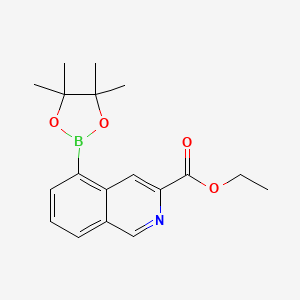
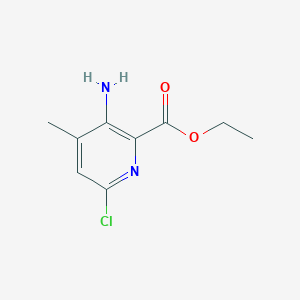
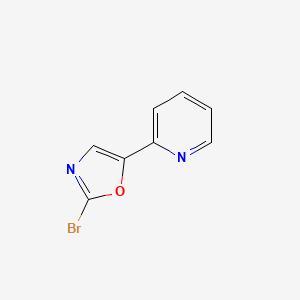
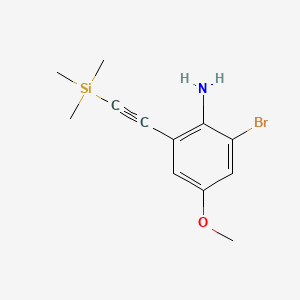
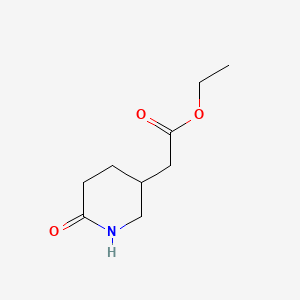
![3-Chloro-4-methylbenzo[d]isoxazole](/img/structure/B13659645.png)

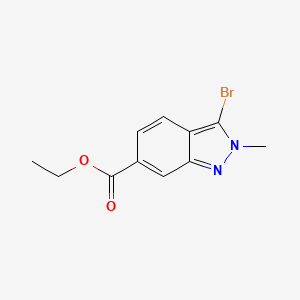
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
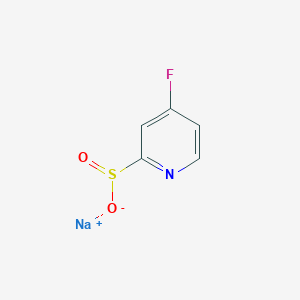
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
